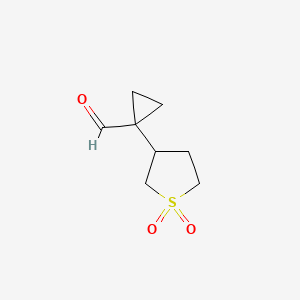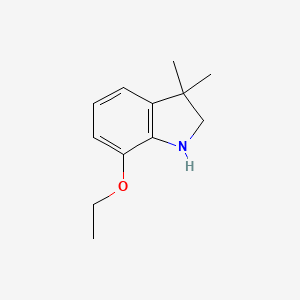
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s unique structure, featuring an ethoxy group and two methyl groups, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The introduction of the ethoxy group can be achieved through nucleophilic substitution reactions, where an appropriate ethoxy-containing reagent reacts with the indole derivative under basic conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, introducing new functional groups.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions for these reactions include acidic or basic catalysts, oxidizing or reducing agents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving indole derivatives.
Medicine: The compound’s potential antiviral, anticancer, and anti-inflammatory properties make it a candidate for drug development and therapeutic research.
Mécanisme D'action
The mechanism by which 7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as enzyme activity, signal transduction, and gene expression. The ethoxy and methyl groups may enhance the compound’s binding affinity and specificity, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole include other indole derivatives with different substituents, such as:
- 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-indole
These compounds share the indole core but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and applications. The presence of the ethoxy group in this compound makes it unique, potentially enhancing its solubility and interaction with biological targets .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
7-ethoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-4-14-10-7-5-6-9-11(10)13-8-12(9,2)3/h5-7,13H,4,8H2,1-3H3 |
Clé InChI |
HYVHHZQCEOYGLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1NCC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


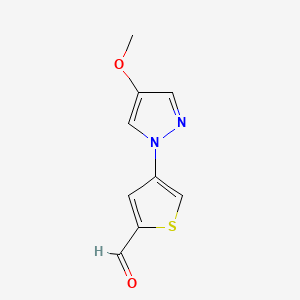
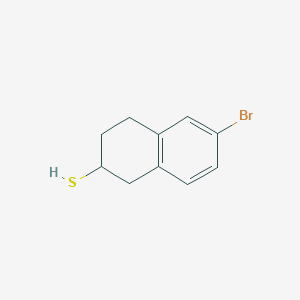

![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)

![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
![7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272204.png)
![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)
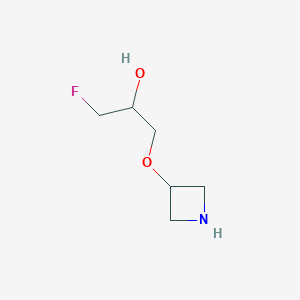
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)
